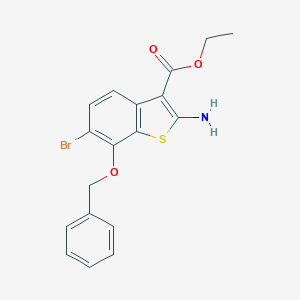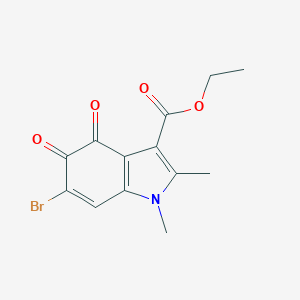![molecular formula C13H10N2O5 B421358 (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE](/img/structure/B421358.png)
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is a complex organic compound featuring a furan ring substituted with a nitrophenyl group and an amino acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with amino acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furan derivatives.
科学研究应用
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrophenyl group.
Medicine: Explored for its potential use in developing new drugs targeting bacterial infections.
作用机制
The mechanism of action of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of an amino acetate group.
Furfural: A simpler furan derivative with an aldehyde group.
Uniqueness
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is unique due to its combination of a nitrophenyl group and an amino acetate moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C13H10N2O5 |
|---|---|
分子量 |
274.23g/mol |
IUPAC 名称 |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino] acetate |
InChI |
InChI=1S/C13H10N2O5/c1-9(16)20-14-8-12-6-7-13(19-12)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3/b14-8+ |
InChI 键 |
JOFNMGXZBXICLZ-RIYZIHGNSA-N |
SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
CC(=O)O/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421277.png)
![ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421279.png)
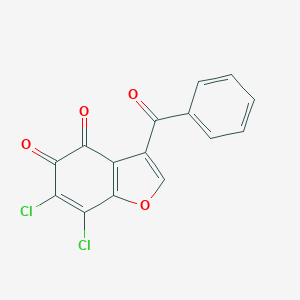
![2-(4-Methylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B421285.png)
![9-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421288.png)
![2-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]naphthoquinone](/img/structure/B421289.png)
![1-[(Z)-azepan-2-ylidene(nitro)methyl]-11-nitro-7,8,9,10-tetrahydro-6H-azepino[1,2-a]indol-2-ol](/img/structure/B421291.png)
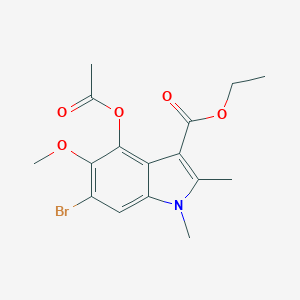
![2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile](/img/structure/B421293.png)
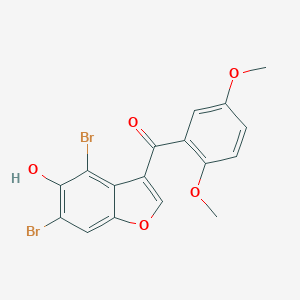
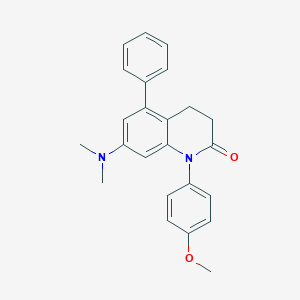
![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)
